(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a chemical compound with the molecular formula and a molecular weight of 285.09 g/mol. It is characterized by a double bond between the carbon atoms at positions 3 and 4 of the acrylic acid moiety, which contributes to its reactivity and biological properties. The compound features a bromo-substituted benzo[b][1,4]dioxin structure, making it a unique member of the acrylic acid derivatives. Its CAS number is 1216363-82-4, and it is typically available in a purity of 95% .
These reactions are significant for synthesizing derivatives with enhanced biological or chemical properties.
Synthesis of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can be achieved through several methods:
Each method varies in complexity and yield, depending on the reagents and conditions used.
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has potential applications in:
Interaction studies involving (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid could explore its binding affinity and mechanism of action with various biological targets. These studies are crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced activity.
Several compounds share structural similarities with (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid. Here are some notable examples:
Compound Name | Molecular Formula | CAS Number | Key Features |
---|---|---|---|
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin | 233965 | Lacks acrylic functionality; used in organic synthesis | |
2-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-7-yl)acetic acid | 98947-00-3 | Contains acetic acid instead of acrylic; potential biological activity | |
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone | 59820-90-5 | Ketone derivative; different reactivity profile |
The uniqueness of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid lies in its specific combination of bromination and acrylic functionality, which may confer distinct biological activities not observed in other related compounds. Further studies are essential to elucidate its potential applications and mechanisms of action.